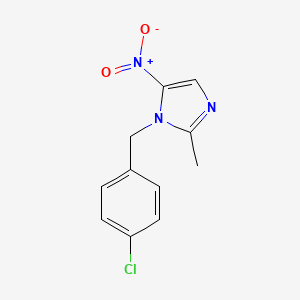
benzyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Beschreibung
Benzyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic compounds with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. The specific compound of interest is a derivative of pyrrole with potential applications in synthesizing complex molecules due to its reactive functional groups.
Synthesis Analysis
Synthesis of related pyrrole derivatives often involves Knorr-type reactions, trans-esterification, and de-acetylation processes. Microwave-accelerated synthesis has proven to be an efficient method for obtaining such compounds quickly, in high yield, and in excellent purity without the need for recrystallization. This method utilizes catalytic sodium methoxide in benzyl alcohol to effect benzylation, offering an alternative to traditional methods that often result in decomposition of the products due to harsh conditions (Regourd et al., 2006).
Molecular Structure Analysis
The molecular structure and aromaticity of pyrrole derivatives have been extensively studied using X-ray diffraction and supplemented by quantum chemical calculations. These studies reveal that the aromatic character of pyrrole derivatives depends significantly on the substituents and their positions, impacting the stability and reactivity of the compounds (Cyrański et al., 2001).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions due to their functional groups. For instance, the formation of dimers through hydrogen bonding is a common property, which has implications for their reactivity and potential applications in synthesizing larger molecular structures (Senge et al., 2005).
Eigenschaften
IUPAC Name |
benzyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(8-17)16-11(2)14(10)15(18)19-9-12-6-4-3-5-7-12/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZUDKKOORVFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)

![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)



![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)
![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)